molecular formula C7H6BrIN2O B3318767 2-Bromo-5-iodobenzhydrazide CAS No. 1022610-29-2

2-Bromo-5-iodobenzhydrazide

Cat. No.: B3318767
CAS No.: 1022610-29-2
M. Wt: 340.94 g/mol
InChI Key: ZTPUATYYDFFRET-UHFFFAOYSA-N
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Description

2-Bromo-5-iodobenzhydrazide is a chemical compound with the molecular formula C7H6BrIN2O and a molecular weight of 340.94 . It contains a total of 18 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 N hydrazine .


Molecular Structure Analysis

The molecular structure of this compound includes 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 N hydrazine . The molecule consists of 6 Hydrogen atoms, 7 Carbon atoms, 2 Nitrogen atoms, 1 Oxygen atom, 1 Bromine atom, and 1 Iodine atom .

Biochemical Analysis

Cellular Effects

The effects of 2-Bromo-5-iodobenzhydrazide on various types of cells and cellular processes are not well-documented. It is believed that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is believed that the compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The changes in the effects of this compound over time in laboratory settings are not well-documented. It is believed that the compound has certain stability and degradation characteristics, and may have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-understood. It is believed that the compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is believed that the compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well-understood. It is believed that the compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

2-bromo-5-iodobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIN2O/c8-6-2-1-4(9)3-5(6)7(12)11-10/h1-3H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPUATYYDFFRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)NN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-5-iodobenzhydrazide
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Reactant of Route 5
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Reactant of Route 6
2-Bromo-5-iodobenzhydrazide

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